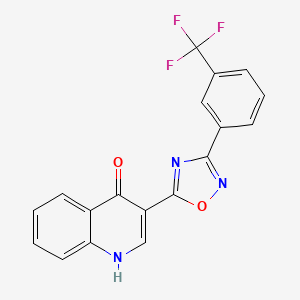
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H22N2O3 and its molecular weight is 386.451. The purity is usually 95%.
BenchChem offers high-quality N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Activities
Naphthalen-2-yl)acetamide and its derivatives, including quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. These compounds showed promising activities, especially against nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer cell lines. One compound demonstrated specific cytotoxicity against human nasopharyngeal carcinoma cell lines with no detectable cytotoxicity against peripheral blood mononuclear cells at concentrations up to 50 μM (Chen et al., 2013).
Crystallographic Analysis
The crystal structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide has been analyzed, revealing the molecular conformation that contributes to its potency as a melatonin analog. This structural information is valuable for understanding the interaction mechanisms of similar compounds with biological targets (Tinant et al., 1994).
Co-crystal Formation
Research on the structural study of co-crystals and a salt of quinoline derivatives with an amide bond highlighted the formation of co-crystals with aromatic diols. This study provides insights into the molecular interactions and potential applications of these compounds in materials science (Karmakar et al., 2009).
Oxidation Reactions and Molecular Structure
The synthesis, molecular structure, and oxidation reactions of specific naphthalen derivatives have been explored, offering insights into the chemical behavior and potential applications of these compounds in developing novel pharmaceuticals or materials (Malkova et al., 2014).
Properties of Salt and Inclusion Compounds
Investigations into the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides have revealed unique interactions and potential for developing advanced materials with specific fluorescence and gelation properties (Karmakar et al., 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide involves the condensation of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 2-(naphthalen-1-yl)acetic acid followed by reduction and acetylation.", "Starting Materials": [ "7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde", "2-(naphthalen-1-yl)acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 2-(naphthalen-1-yl)acetic acid in the presence of pyridine and methanol to form N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide.", "Step 2: Reduction of the imine group in the product from step 1 using sodium borohydride in methanol.", "Step 3: Acetylation of the amine group in the product from step 2 using acetic anhydride in chloroform." ] } | |
Número CAS |
851405-93-1 |
Nombre del producto |
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide |
Fórmula molecular |
C24H22N2O3 |
Peso molecular |
386.451 |
Nombre IUPAC |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H22N2O3/c1-29-20-10-9-18-13-19(24(28)26-22(18)15-20)11-12-25-23(27)14-17-7-4-6-16-5-2-3-8-21(16)17/h2-10,13,15H,11-12,14H2,1H3,(H,25,27)(H,26,28) |
Clave InChI |
OBROZWKGEWHGEA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=CC4=CC=CC=C43 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2454730.png)
![N-(3,5-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2454731.png)
![3-[[2-(6-Methoxy-3-benzofuranyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B2454734.png)
![6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2454735.png)
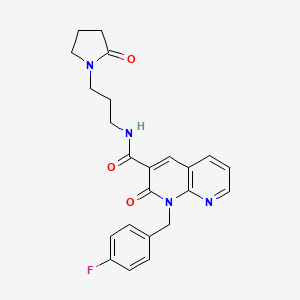
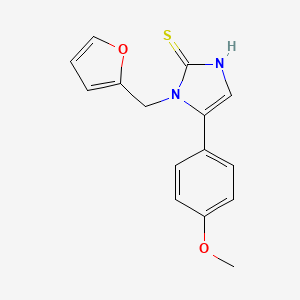
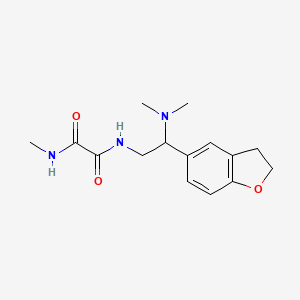
![5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2454741.png)
![2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2454743.png)
![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2454746.png)
![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2454748.png)
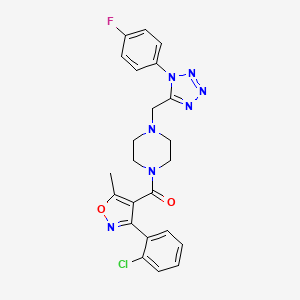
![3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B2454750.png)
